molecular formula C17H15N3O2S B2871195 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034432-76-1

5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2871195
CAS No.: 2034432-76-1
M. Wt: 325.39
InChI Key: RSKQEUHDRZNWEH-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thiophene ring, a pyridine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(15-8-16(22-20-15)12-1-2-12)19-9-11-3-5-18-14(7-11)13-4-6-23-10-13/h3-8,10,12H,1-2,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKQEUHDRZNWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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